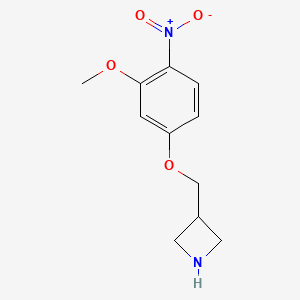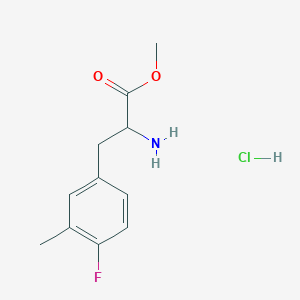
3-(3-Methoxy-4-nitrophenoxymethyl)-azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methoxy-4-nitrophenoxymethyl)-azetidine is an organic compound that features a unique azetidine ring structure
Vorbereitungsmethoden
The synthesis of 3-(3-Methoxy-4-nitrophenoxymethyl)-azetidine typically involves several steps. One common synthetic route starts with the preparation of 3-methoxy-4-nitrophenol, which is then reacted with azetidine in the presence of a suitable base to form the desired product. The reaction conditions often include solvents like dichloromethane or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, often incorporating continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
3-(3-Methoxy-4-nitrophenoxymethyl)-azetidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and methoxy derivatives.
Reduction: Reduction reactions using agents like hydrogen gas over a palladium catalyst can convert the nitro group to an amino group, yielding 3-(3-methoxy-4-aminophenoxymethyl)-azetidine.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles like halides or alkoxides replace the existing substituents.
Wissenschaftliche Forschungsanwendungen
3-(3-Methoxy-4-nitrophenoxymethyl)-azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(3-Methoxy-4-nitrophenoxymethyl)-azetidine involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3-(3-Methoxy-4-nitrophenoxymethyl)-azetidine can be compared with similar compounds such as:
3-Methoxy-4-nitrobenzoic acid: This compound shares the methoxy and nitro substituents but lacks the azetidine ring, making it less versatile in certain applications.
4-Methoxy-3-nitrobenzyl alcohol: Similar in structure but with an alcohol group instead of the azetidine ring, it has different reactivity and applications.
2-(3-Methoxy-4-nitrophenoxy)acetic acid:
The uniqueness of this compound lies in its azetidine ring, which provides distinct reactivity and potential for diverse applications in various fields.
Eigenschaften
IUPAC Name |
3-[(3-methoxy-4-nitrophenoxy)methyl]azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-16-11-4-9(2-3-10(11)13(14)15)17-7-8-5-12-6-8/h2-4,8,12H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVJUDNKKPPYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2CNC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzamide](/img/structure/B8128404.png)

![3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine;hydrate](/img/structure/B8128420.png)








![trans-3-Boc-4-[[(1S)-1-phenylethyl]amino]-tetrahydrofurane HCl](/img/structure/B8128460.png)

